molecular formula C9H9ClO B1272338 3,4-Dimethylbenzoyl chloride CAS No. 21900-23-2

3,4-Dimethylbenzoyl chloride

Cat. No.: B1272338
CAS No.: 21900-23-2
M. Wt: 168.62 g/mol
InChI Key: RGAKSNQOIIYQRM-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzoyl chloride: is an organic compound with the molecular formula C9H9ClO . It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzoyl chloride can be synthesized through the chlorination of 3,4-dimethylbenzoic acid. The typical procedure involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3,4-dimethylbenzoic acid is dissolved in an inert solvent such as tetrahydrofuran (THF) and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the evolution of hydrogen chloride gas indicates the progress of the reaction. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to obtain this compound as a liquid product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation units to handle the reaction and purification steps. The use of automated systems ensures precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts.

Major Products:

Scientific Research Applications

3,4-Dimethylbenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 3,4-dimethylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride and form the acylated product. This mechanism is common in nucleophilic substitution and Friedel-Crafts acylation reactions .

Comparison with Similar Compounds

    Benzoyl Chloride: The parent compound without the methyl substitutions.

    2,4-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 2 and 4 positions.

    3,5-Dimethylbenzoyl Chloride: A similar compound with methyl groups at the 3 and 5 positions.

Comparison:

Properties

IUPAC Name

3,4-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKSNQOIIYQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374377
Record name 3,4-dimethylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-23-2
Record name 3,4-Dimethylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21900-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dimethylbenzoyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80374377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylbenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

78 g of thionyl chloride were added to 50 g of 3,4-dimethylbenzoic acid and the reaction mixture was heated at reflux for 3 hours. The reaction mixture was subsequently concentrated, and the residue was taken up twice in toluene and concentrated again. 53 g of 3,4-dimethylbenzoyl chloride were obtained.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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